Dfo-bcn

89Zr immunoPET chelator stability EDTA challenge

DFO-BCN is the premier click-chemistry building block for site-specific 89Zr radiopharmaceuticals. Its BCN handle enables copper-free SPAAC kinetics (k₂ ≈ 0.14 M⁻¹s⁻¹) that preserve antibody integrity while the clinically validated DFO cage ensures high kinetic inertness against EDTA challenge—outperforming standard DFO-PAN in multi-day in vivo imaging. The triazole linkage resists radiolysis far better than traditional thiourea conjugates. Procure DFO-BCN when imaging bone-adjacent lesions or engineering high-specific-activity (>37 MBq/nmol) tracers demanding multi-day serum stability for accurate PET quantification.

Molecular Formula C36H60N6O10
Molecular Weight 736.9 g/mol
Cat. No. B15601233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDfo-bcn
Molecular FormulaC36H60N6O10
Molecular Weight736.9 g/mol
Structural Identifiers
InChIInChI=1S/C36H60N6O10/c1-28(43)40(49)24-12-4-9-21-37-32(44)17-19-34(46)41(50)25-13-5-10-22-38-33(45)18-20-35(47)42(51)26-14-6-11-23-39-36(48)52-27-31-29-15-7-2-3-8-16-30(29)31/h29-31,49-51H,4-27H2,1H3,(H,37,44)(H,38,45)(H,39,48)/t29-,30+,31?
InChIKeyJPIGYPAPNZKDIQ-BETPUDKTSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DFO-BCN for 89Zr Radiopharmaceuticals: Key Procurement Specifications for Click Chemistry Intermediates


DFO-BCN is a bifunctional chelator intermediate comprising the siderophore-derived ligand desferrioxamine B (DFO) linked to a bicyclo[6.1.0]non-4-yne (BCN) strained alkyne moiety [1]. It enables the preparation of zirconium-89 (89Zr) labeled biomolecules for immunoPET imaging via a two-step modular approach: the BCN group undergoes bioorthogonal strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized targeting vectors (e.g., antibodies, peptides), while the DFO group chelates the 89Zr4+ radiometal [2]. DFO-BCN's core value proposition lies in its combination of a clinically validated 89Zr chelator (DFO) with a compact, hydrophilic click handle (BCN) that facilitates site-specific conjugation without copper catalysts—a critical advantage for maintaining biomolecule integrity during radiopharmaceutical synthesis [3]. Molecular formula: C36H60N6O10; molecular weight: 736.90 g/mol; CAS: 2910882-32-3 [1].

DFO-BCN vs. Alternative 89Zr Chelators: Why BCN-Click Architecture Cannot Be Casually Substituted


Substituting DFO-BCN with alternative DFO-functionalized click handles (e.g., DFO-TCO, DFO-DBCO, or DFO-azide) fundamentally alters the conjugation chemistry, which has direct and quantifiable downstream consequences on radiochemical yield, conjugate stability, and in vivo imaging performance [1]. The BCN moiety reacts via strain-promoted azide-alkyne cycloaddition (SPAAC) with second-order rate constants (k₂ ≈ 0.14 M⁻¹s⁻¹) that are intermediate between slower cyclooctynes and highly reactive but lipophilic dibenzocyclooctynes (DBCO, DIBO)—a balance that enables efficient conjugation under mild aqueous conditions without the nonspecific protein labeling or aggregation risks associated with more hydrophobic handles [2]. Unlike TCO-based systems that require inverse electron-demand Diels-Alder (IEDDA) chemistry with tetrazines, BCN enables orthogonal reactivity with azides, allowing for modular assembly where the click partner can be selected independently of the chelator [1]. The evidence compiled in Section 3 demonstrates that generic substitution across this class results in measurable losses in radiolabeling efficiency, conjugate inertness against EDTA challenge, and serum stability—all parameters that directly impact PET image quality and quantification accuracy [3].

DFO-BCN Evidence-Based Differentiation: Quantitative Performance Data Against In-Class Comparators


DFO-BCN-Based Conjugates Exhibit Superior EDTA-Challenge Inertness vs. Standard DFO-PAN

When conjugated to panitumumab (PAN) and radiolabeled with 89Zr, the BCN-DOTA-GA-PAN construct—where the BCN moiety enables click conjugation of the DOTA chelator—demonstrates significantly higher kinetic inertness against EDTA challenge compared to the clinical standard DFO-PAN conjugate [1]. The EDTA challenge assay quantifies the resistance of the 89Zr-chelator complex to transchelation, a direct predictor of in vivo radiometal retention.

89Zr immunoPET chelator stability EDTA challenge kinetic inertness

BCN-Click Conjugation Enables Reproducible 40–50% Radiochemical Yield with >95% Purity Within 2 Hours

The two-step BCN-mediated click conjugation strategy for DOTA chelators achieves highly reproducible radiochemical yields with excellent purity, providing a benchmark for process robustness that alternative conjugation chemistries must meet or exceed [1]. The BCN-DOTA-GA intermediate is radiolabeled with 89Zr at 90°C under basic pH adjustment, then conjugated to tetrazine-modified panitumumab at 37°C.

radiochemical yield click chemistry 89Zr radiolabeling process reproducibility

BCN Exhibits Intermediate SPAAC Kinetics (k₂ ≈ 0.14 M⁻¹s⁻¹) vs. DIBO (0.17) and Unsubstituted Cyclooctyne (0.0012), Enabling Balanced Reactivity

The bicyclo[6.1.0]non-4-yne (BCN) moiety undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with a second-order rate constant (k₂) of approximately 0.14 M⁻¹s⁻¹ [1]. This positions BCN as an intermediate-reactivity cyclooctyne—substantially faster than the unsubstituted cyclooctyne parent scaffold (k₂ ≈ 0.0012 M⁻¹s⁻¹) yet slower than highly reactive but lipophilic dibenzocyclooctynes such as DIBO (k₂ ≈ 0.17 M⁻¹s⁻¹) and DBCO.

SPAAC reaction kinetics second-order rate constant bioorthogonal chemistry

BCN-Containing 89Zr-Conjugates Maintain Serum Stability for 7 Days at 37°C, Meeting Clinical-Grade Stability Benchmarks

Radiolabeled conjugates prepared using BCN-click chemistry demonstrate robust stability under physiologically relevant conditions, with no detectable degradation or 89Zr release over a 7-day incubation period in whole human serum at 37°C [1]. This stability profile is essential for immunoPET applications where the long physical half-life of 89Zr (t₁/₂ = 78.4 h) necessitates multi-day imaging protocols.

serum stability 89Zr radiochemistry clinical translation in vitro stability

BCN Enables Copper-Free Click Conjugation That Mitigates Radiolysis-Induced Linker Cleavage vs. Isothiocyanate Methods

Conjugation linkers formed via isothiocyanate-lysine chemistry (thiourea bonds) are susceptible to radiolysis-induced cleavage when exposed to the ionizing radiation from 89Zr, leading to chelator-radiometal complex release and nonspecific bone uptake [1]. BCN-based click conjugation forms a stable triazole linkage that circumvents this radiolysis vulnerability while also eliminating the need for copper catalysts that can damage sensitive biomolecules.

radiolysis conjugation linker stability copper-free click immunoPET

DFO-BCN Optimal Use Cases: When Procurement of This Intermediate Is Scientifically Justified


89Zr ImmunoPET of Antibody Therapeutics Requiring Long Circulating Half-Lives and Low Bone Background

DFO-BCN is optimally deployed in the synthesis of 89Zr-labeled monoclonal antibodies for immunoPET imaging of oncology targets where multi-day circulation times necessitate chelators with high kinetic inertness. The evidence from EDTA challenge assays demonstrates that BCN-enabled DOTA conjugates exhibit superior resistance to 89Zr demetallation compared to standard DFO-PAN [1]. This directly addresses the well-documented limitation of clinical DFO—partial in vivo instability leading to 89Zr release and accumulation in bone, which confounds image interpretation and dosimetry [2]. Procurement of DFO-BCN is justified when the imaging protocol demands quantification of tracer uptake in bone-adjacent lesions or when the antibody construct has an extended plasma residence time (>5 days).

Modular Radiopharmaceutical Platforms Requiring Site-Specific, Copper-Free Bioconjugation

DFO-BCN serves as a key building block in modular radiopharmaceutical platforms where the chelator and targeting vector are conjugated post-radiolabeling via bioorthogonal click chemistry. The BCN moiety reacts selectively with azide-functionalized biomolecules under mild, copper-free conditions, enabling site-specific conjugation that preserves antibody binding affinity and minimizes aggregation [1]. The intermediate SPAAC kinetics of BCN (k₂ ≈ 0.14 M⁻¹s⁻¹) provide sufficient conjugation efficiency without the hydrophobicity-driven nonspecific interactions associated with faster DBCO handles [2]. This scenario is particularly relevant for core facilities and contract research organizations developing panels of 89Zr-labeled antibodies where a common radiolabeled chelator precursor can be clicked onto various azide-modified targeting vectors.

High-Specific-Activity 89Zr Radiopharmaceutical Production Where Radiolysis Mitigation Is Critical

For production of 89Zr-labeled tracers at high specific activities (≥37 MBq/nmol), the ionizing radiation from the 89Zr decay can induce radiolysis of the conjugation linker, leading to chelator-radiometal complex release and compromised image quality [1]. DFO-BCN's click chemistry-derived triazole linkage demonstrates superior resistance to radiolysis compared to the thiourea bonds formed by traditional DFO-Bn-NCS conjugation [1]. Procurement of DFO-BCN in this context is scientifically justified when the intended radiopharmaceutical will be administered at high radioactive doses or when the tracer must be shipped and stored prior to patient administration, conditions that exacerbate radiolysis effects.

Comparative Chelator Development and 89Zr Radiochemistry Optimization Studies

DFO-BCN serves as a reference standard in studies systematically evaluating new chelator architectures for 89Zr, where its performance metrics (40–50% radiochemical yield, >95% purity, 7-day serum stability, EDTA challenge inertness) provide a validated benchmark for comparison [1]. Procurement is indicated for research groups engaged in side-by-side assessments of next-generation chelators such as DFO*, 3,4,3-(LI-1,2-HOPO), or macrocyclic alternatives [2]. The quantitative data compiled in this guide enables researchers to position their novel chelator candidates relative to a well-characterized BCN-click construct, facilitating objective evaluation of whether the new chelator offers meaningful improvements in stability, conjugation efficiency, or pharmacokinetic performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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